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Welcome to the technical support center for Monoamine Oxidase (MAO) inhibition assays. This
guide is designed for researchers, scientists, and drug development professionals to navigate
the critical parameter of substrate concentration. Accurate determination of inhibitor potency
(e.g., IC50 values) is fundamentally dependent on correctly establishing and understanding the
role of substrate concentration in your assay. This resource provides in-depth, field-proven
insights to help you design robust experiments, troubleshoot common issues, and interpret
your data with confidence.

Frequently Asked Questions (FAQS)
Q1: Why is optimizing substrate concentration so
critical in an MAO inhibition assay?

A: The concentration of the substrate directly influences the apparent potency of an inhibitor.
This is a fundamental concept rooted in enzyme kinetics.[1][2] For competitive inhibitors, which
bind to the same active site as the substrate, increasing the substrate concentration will lead to
an underestimation of the inhibitor's potency (a higher IC50 value).[1][2] Conversely, for
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uncompetitive inhibitors, which bind only to the enzyme-substrate complex, increasing the
substrate concentration can make the inhibitor appear more potent (a lower IC50 value).[1] For
non-competitive inhibitors, the IC50 value is theoretically independent of substrate
concentration.[1][3] Therefore, using a standardized and well-justified substrate concentration
is essential for obtaining accurate and reproducible IC50 values that can be compared across
different studies and compounds.

Q2: What is the ideal substrate concentration to use for
determining the IC50 of an MAO inhibitor?

A: The ideal substrate concentration is typically at or near the Michaelis constant (Km) of the
substrate for the specific MAO isoform (MAO-A or MAO-B) you are studying.[4][5] The Km
represents the substrate concentration at which the enzyme operates at half of its maximum
velocity (Vmax).[6][7][8] Working at the Km value provides a good balance of enzyme activity
and sensitivity to inhibition. Using a substrate concentration far below the Km can lead to low
signal-to-noise ratios, while concentrations significantly above the Km can mask the effects of
competitive inhibitors.[5] It is crucial to experimentally determine the Km for your specific
substrate and enzyme source under your assay conditions.[9]

Q3: How do | choose the right substrate for my MAO-A
or MAO-B assay?

A: The choice of substrate depends on the MAO isoform you are targeting. MAO-A and MAO-B
have different substrate specificities.[10][11][12]

* MAO-A preferentially metabolizes substrates like serotonin and norepinephrine.[10][11][12]
[13] Kynuramine is also a commonly used substrate for MAO-A in spectrophotometric
assays.[14]

* MAO-B preferentially metabolizes substrates such as benzylamine and phenethylamine.[10]
[11][13]

e Some substrates, like p-tyramine and dopamine, are metabolized by both isoforms, though
with different efficiencies.[10][11]
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For isoform-specific inhibitor screening, it is crucial to use a substrate that is selectively
metabolized by the target isoform. For instance, benzylamine is a good choice for specific
MAO-B assays.[10]

Common Non-selective

MAO Isoform Preferred Substrates
Substrate
Serotonin, Norepinephrine, )
MAO-A ) p-Tyramine
Kynuramine
MAO-B Benzylamine, Phenethylamine p-Tyramine

Q4: Can the choice of assay technology (e.g.,
fluorescence, luminescence, spectrophotometry) affect
my substrate optimization?

A: Yes, the detection method can influence the optimal substrate concentration. For example,

in fluorescence-based assays like the Amplex™ Red method, the production of hydrogen
peroxide is measured.[15][16][17] The sensitivity of the fluorescent probe and the potential for
background fluorescence might necessitate adjusting the substrate concentration to ensure the
signal falls within the linear range of the instrument. Similarly, in spectrophotometric assays that
directly measure the formation of a product with a specific absorbance, the extinction
coefficient of the product will be a factor.[14] It is always recommended to perform a substrate
titration and enzyme titration for any new assay setup to determine the optimal conditions for
your specific reagents and instrumentation.[4]

Troubleshooting Guide
Problem 1: High variability in my IC50 values between
experiments.

¢ Potential Cause: Inconsistent substrate concentration.

o Solution: Always prepare fresh substrate dilutions from a concentrated stock for each
experiment. Ensure thorough mixing of all reagents. Using a substrate concentration that
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is on a steep part of the Michaelis-Menten curve can also lead to variability; working at or
near the Km can help mitigate this.

o Potential Cause: Substrate instability.

o Solution: Some amine substrates can be prone to oxidation. Store substrate stocks
according to the manufacturer's recommendations, typically at -20°C or -80°C and
protected from light. Prepare working solutions fresh on the day of the experiment.

o Potential Cause: Inconsistent incubation times.

o Solution: Ensure that the pre-incubation of the enzyme with the inhibitor and the
subsequent reaction with the substrate are timed precisely and consistently across all
wells and plates.

Problem 2: My known potent inhibitor shows very weak
activity (high 1C50).

» Potential Cause: Substrate concentration is too high.

o Solution: If the inhibitor is competitive, a high substrate concentration will outcompete the
inhibitor for binding to the enzyme's active site, leading to an artificially high IC50 value.[2]
[3] Re-evaluate your substrate concentration and ensure it is at or near the Km. Consider
performing the assay at a lower substrate concentration to see if the potency of the
inhibitor increases.

¢ Potential Cause: Incorrect MAO isoform or substrate pairing.

o Solution: Double-check that you are using the correct substrate for the MAO isoform you
are studying and that your inhibitor is indeed potent against that specific isoform.

Problem 3: The reaction rate is not linear over time.

o Potential Cause: Substrate depletion.

o Solution: If the initial substrate concentration is too low, it may be consumed rapidly during
the assay, leading to a decrease in the reaction rate. This is particularly relevant for
continuous kinetic assays. Ensure that you are measuring the initial velocity of the reaction
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where less than 10% of the substrate has been consumed. You may need to increase the
substrate concentration or decrease the enzyme concentration or incubation time.

o Potential Cause: Enzyme instability.

o Solution: The enzyme may be losing activity over the course of the assay. Ensure that the
assay buffer conditions (pH, ionic strength) are optimal for enzyme stability. You may need
to shorten the incubation time.

Experimental Protocols
Protocol 1: Determination of the Michaelis Constant (Km)
for an MAO Substrate

This protocol describes how to determine the Km of a substrate for a specific MAO isoform
using a typical 96-well plate format.

Materials:

e Recombinant human MAO-A or MAO-B enzyme

e MAO substrate (e.g., p-tyramine, benzylamine, kynuramine)
o Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

o Detection reagent (e.g., Amplex™ Red, horseradish peroxidase for fluorescent assays)[15]
[17]

o 96-well black, flat-bottom plates (for fluorescence) or clear, flat-bottom plates (for
absorbance)

» Plate reader capable of fluorescence or absorbance measurements
Procedure:

e Prepare a Substrate Dilution Series:
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o Prepare a 2X concentrated serial dilution of the substrate in assay buffer. The
concentration range should span from well below to well above the expected Km (e.g.,
0.1x to 10x the estimated Km). A typical range for p-tyramine might be 0-1000 uM.[18]

Prepare the Enzyme Solution:

o Dilute the MAO enzyme in assay buffer to a 2X final concentration. The optimal enzyme
concentration should be determined beforehand to ensure a linear reaction rate over the
desired time course.

Set up the Assay Plate:

o Add 50 pL of each 2X substrate dilution to triplicate wells of the 96-well plate.

o Include a "no substrate” control (assay buffer only) to measure background signal.
Initiate the Reaction:

o Add 50 pL of the 2X enzyme solution to all wells.

o Mix the plate gently on a plate shaker for 30 seconds.

Incubate and Measure:

o Incubate the plate at the desired temperature (e.g., 37°C) for a fixed period (e.g., 20-60
minutes).[10][19] The incubation time should be within the linear range of the reaction.

o For endpoint assays, stop the reaction (if necessary, depending on the assay kit) and add
the detection reagent according to the manufacturer's protocol.

o For kinetic assays, measure the signal at regular intervals.

Data Analysis:

[¢]

Subtract the average background signal from all data points.

[¢]

Calculate the initial reaction velocity (Vo) for each substrate concentration.

[e]

Plot Vo versus substrate concentration ([S]).
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o Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g.,
GraphPad Prism) to determine the Km and Vmax.[6][20]

Michaelis-Menten Equation: Vo = (Vmax * [S]) / (Km + [S])

Protocol 2: IC50 Determination of an MAO Inhibitor

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50)
of a test compound.

Materials:
e Same as Protocol 1, plus:
e Test inhibitor compound

o Known MAO-A inhibitor (e.g., clorgyline) and MAO-B inhibitor (e.g., pargyline or selegiline)
as positive controls.[10][21]

Procedure:
e Prepare an Inhibitor Dilution Series:

o Prepare a 4X concentrated serial dilution of the test inhibitor and control inhibitors in assay
buffer containing the appropriate solvent (e.g., DMSO). Ensure the final solvent
concentration is consistent across all wells and does not exceed a level that inhibits
enzyme activity (typically <1%).

e Prepare Enzyme and Substrate Solutions:
o Prepare a 4X concentrated enzyme solution in assay buffer.

o Prepare a 2X concentrated substrate solution in assay buffer at a concentration equal to
its predetermined Km.

e Set up the Assay Plate:

o Add 25 puL of each 4X inhibitor dilution to triplicate wells.

© 2026 BenchChem. All rights reserved. 7/15 Tech Support


https://www.ucl.ac.uk/~ucbcdab/enzass/substrate.htm
https://goldenberg.biology.utah.edu/courses/biol3515/lectMaterials/lect13_Km_vmax.pdf
http://dergi.fabad.org.tr/pdf/volum27/Issue3/3.pdf
https://www.evotec.com/solutions/drug-discovery-preclinical-development/cyprotex-adme-tox-solutions/adme-pk/drug-metabolism/non-cyp-mediated-metabolism/monoamine-oxidase-inhibition
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1336046?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

o Include a "no inhibitor" control (vehicle only) for 100% enzyme activity and a "no enzyme"
control for background signal.

e Pre-incubation:

o Add 25 puL of the 4X enzyme solution to all wells except the "no enzyme" control (add 25
uL of assay buffer to these).

o Mix gently and pre-incubate the plate for a defined period (e.g., 15 minutes) at the assay
temperature to allow the inhibitor to bind to the enzyme.[18]

« Initiate the Reaction:

o Add 50 pL of the 2X substrate solution to all wells.

o Mix the plate gently.
 Incubate and Measure:

o Incubate and measure the signal as described in Protocol 1.
o Data Analysis:

o Subtract the background signal.

o Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor"
control.

o Plot the percent inhibition versus the logarithm of the inhibitor concentration.

o Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear
regression software to determine the IC50 value.[22]

Visualizations
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Caption: Enzyme kinetics pathways for MAO activity and types of inhibition.
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Caption: Workflow for optimizing substrate concentration in MAO inhibition assays.

References

© 2026 BenchChem. All rights reserved. 10/ 15 Tech Support


https://www.benchchem.com/product/b1336046/docs?utm_src=pdf-body-img#technical-support-center-optimizing-substrate-concentration-in-mao-inhibition-assays
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1336046?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Ulus, I. H., & Tuncel, N. (2002). Substrate Specificities of Monoamine Oxidase Isoforms.
Hacettepe University Journal of the Faculty of Pharmacy.

Wikipedia. (n.d.). Monoamine oxidase B. Retrieved from [Link]
Wikipedia. (n.d.). Monoamine oxidase. Retrieved from [Link]

Otsuka, M., et al. (2006). Substrate selectivity of monoamine oxidase A, monoamine oxidase
B, diamine oxidase, and semicarbazide-sensitive amine oxidase in COS-1 expression
systems. Biological & Pharmaceutical Bulletin, 29(12), 2362-6.

Power. (n.d.). Mao A vs Mao B. Retrieved from [Link]

The Science Snalil. (n.d.). The difference between Ki, Kd, IC50, and EC50 values. Blog
Archives. Retrieved from [Link]

Loun, B., et al. (2024). Dose—Response Curves and the Determination of IC50 and EC50
Values. Journal of Medicinal Chemistry.

BioAssay Systems. (n.d.).

Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with
Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory
Drugs. Molecules, 23(10), 2595.

Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in
Molecular Biology.

ResearchGate. (n.d.). Michaelis—Menten curves of the inhibition kinetics of hLMAO B....
Retrieved from [Link]

Quora. (2017).

Eisenthal, R., & Cornish-Bowden, A. (2025). A Practical Consideration for the Substrate
Concentration when Determining IC50 Values for Enzyme Inhibition. Biochemistry and Cell
Biology.

Benchchem. (n.d.). Application Note & Protocol: In Vitro Assay for Determining Selegiline's
IC50 for MAO-B Inhibition.

Garcia-Canovas, F., et al. (2021). The Relationship between the IC50 Values and the
Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity
Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences,
22(16), 8567.

Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit.

© 2026 BenchChem. All rights reserved. 11/15 Tech Support


https://en.wikipedia.org/wiki/Monoamine_oxidase_B
https://en.wikipedia.org/wiki/Monoamine_oxidase
https://withpower.com/resource/mao-a-vs-mao-b
https://www.sciencesnail.com/blog/2022/8/18/the-difference-between-ki-kd-ic50-and-ec50-values
https://www.researchgate.net/figure/Michaelis-Menten-curves-of-the-inhibition-kinetics-of-hMAO-B-kynuramine-as-the_fig2_334585250
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1336046?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Kalaria, R. N., & Harik, S. I. (1987). Monoamine oxidase activity in brain microvessels
determined using natural and artificial substrates: relevance to the blood-brain barrier.
Journal of Neurochemistry, 49(3), 856-62.

Weyler, W., & Salach, J. I. (2001). Monoamine oxidase assays. Current Protocols in
Neuroscience, Chapter 3, Unit 3.18.

Ramsay, R. R., et al. (2018). Kinetics, mechanism, and inhibition of monoamine oxidase.
Journal of Neural Transmission, 125(11), 1609-1627.

BioVision. (n.d.). Monoamine Oxidase Activity (Total MAO/MAO-A/MAQO-B) Fluorometric
Assay Kit.

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

Science.gov. (n.d.). inhibition ic50 values: Topics by Science.gov. Retrieved from [Link]

ResearchGate. (2017).

LibreTexts Chemistry. (2020).

Milgram, N. W., et al. (1993). An enzymatic assay for the MAO-B inhibitor selegiline in
plasma. Pharmacology Biochemistry and Behavior, 44(4), 869-73.

University College London. (n.d.). The effect of substrate concentration on enzyme activity.
Retrieved from [Link]

Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot)
Enzyme Inhibitors with Examples. Retrieved from [Link]

Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-
MS). Methods in Molecular Biology.

Bio-protocol. (2025).

Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and
Neurology. Frontiers in Pharmacology, 7, 340.

Opentrons. (n.d.). Amplex Red Hydrogen Peroxide Assay. Retrieved from [Link]

Goldenberg, D. P. (2023). Lecture 13: Determination of Km and Vmax. University of Utah.
Promega Corporation. (n.d.). The MAO-Glo Assay: A bioluminescent-coupled assay for
monoamine oxidase activity.

YouTube. (2023).

ResearchG

© 2026 BenchChem. All rights reserved. 12 /15 Tech Support


https://www.evotec.com/en/asset-management-services/in-vitro-pharmacology/adme-tox-services/non-cyp-mediated-metabolism/monoamine-oxidase-mao-inhibition-assay
https://www.science.gov/topicpages/i/inhibition+ic50+values
https://www.ucl.ac.uk/~ucbcdab/enzass/substrate.htm
https://www.pharmaguideline.com/2012/10/enzyme-kinetics-michaelis-menten-plot.html
https://protocols.opentrons.com/protocol/9d369a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1336046?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“G“E Troubleshooting & Optimization

Check Availability & Pricing

e Labster. (n.d.). Km - Theory pages. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. Blog Archives - The Science Snail [sciencesnail.com]
e 2. pubs.acs.org [pubs.acs.org]

¢ 3. quora.com [quora.com]

¢ 4. researchgate.net [researchgate.net]

¢ 5. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements
[synapse.patsnap.com]

¢ 6. ucl.ac.uk [ucl.ac.uk]

e 7. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with
Examples | Pharmaguideline [pharmaguideline.com]

¢ 8. theory.labster.com [theory.labster.com]

¢ 9. Monoamine oxidase activity in brain microvessels determined using natural and artificial
substrates: relevance to the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

e 10. dergi.fabad.org.tr [dergi.fabad.org.tr]

e 11. Monoamine oxidase - Wikipedia [en.wikipedia.org]

e 12. Mao Avs Mao B | Power [withpower.com]

¢ 13. Monoamine oxidase B - Wikipedia [en.wikipedia.org]

e 14. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

e 15. Invitrogen Amplex Red Monoamine Oxidase Assay Kit 500 Assays | Buy Online |
Invitrogen™ | Fisher Scientific [fishersci.no]

¢ 16. Amplex™ Red Monoamine Oxidase Assay Kit 500 Assays | Buy Online | Invitrogen™
[thermofisher.com]

e 17. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 | Thermo Fisher
Scientific - JP [thermofisher.com]

© 2026 BenchChem. All rights reserved. 13/15 Tech Support


https://theory.labster.com/km/
https://www.benchchem.com/product/b1336046?utm_src=pdf-custom-synthesis#bc-rfq
https://www.sciencesnail.com/science/archives/12-2019
https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c02052
https://www.quora.com/Would-the-IC50-of-an-inhibitor-be-higher-lower-or-be-the-same-if-you-used-a-more-concentrated-substrate
https://www.researchgate.net/post/How-to-optimise-enzyme-and-substrate-concentration-for-enzyme-activity
https://synapse.patsnap.com/article/optimizing-substrate-concentrations-for-accurate-turnover-rate-measurements
https://synapse.patsnap.com/article/optimizing-substrate-concentrations-for-accurate-turnover-rate-measurements
https://www.ucl.ac.uk/~ucbcdab/enzass/substrate.htm
https://www.pharmaguideline.com/2022/01/enzyme-kinetics-enzyme-inhibitors.html?m=1
https://www.pharmaguideline.com/2022/01/enzyme-kinetics-enzyme-inhibitors.html?m=1
https://theory.labster.com/km/
https://pubmed.ncbi.nlm.nih.gov/6630322/
https://pubmed.ncbi.nlm.nih.gov/6630322/
http://dergi.fabad.org.tr/pdf/volum27/Issue3/3.pdf
https://en.wikipedia.org/wiki/Monoamine_oxidase
https://www.withpower.com/guides/mao-a-vs-mao-b-5947
https://en.wikipedia.org/wiki/Monoamine_oxidase_B
https://pubmed.ncbi.nlm.nih.gov/38427248/
https://www.fishersci.no/shop/products/molecular-probes-amplex-red-monoamine-oxidase-assay-kit/10114432
https://www.fishersci.no/shop/products/molecular-probes-amplex-red-monoamine-oxidase-assay-kit/10114432
https://www.thermofisher.com/order/catalog/product/A12214
https://www.thermofisher.com/order/catalog/product/A12214
https://www.thermofisher.com/jp/ja/home/references/molecular-probes-the-handbook/enzyme-substrates/substrates-for-oxidases-including-amplex-red-kits.html
https://www.thermofisher.com/jp/ja/home/references/molecular-probes-the-handbook/enzyme-substrates/substrates-for-oxidases-including-amplex-red-kits.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1336046?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

e 18. bioassaysys.com [bioassaysys.com]

e 19. resources.bio-techne.com [resources.bio-techne.com]

o 20. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
e 21. Monoamine Oxidase Inhibition | Evotec [evotec.com]

o 22. pdf.benchchem.com [pdf.benchchem.com]

e To cite this document: BenchChem. [Technical Support Center: Optimizing Substrate
Concentration in MAO Inhibition Assays]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1336046/docs#technical-support-center-optimizing-
substrate-concentration-in-mao-inhibition-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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